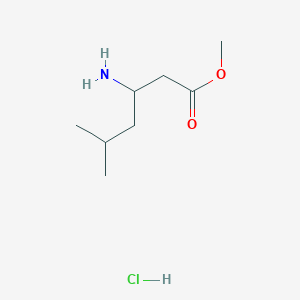![molecular formula C9H14ClNS B6253561 2-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride CAS No. 76384-27-5](/img/no-structure.png)
2-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride, commonly referred to as 2-MSPEA-HCl, is a synthetic molecule with a wide range of applications in scientific research. This molecule is a derivative of the amino acid phenylalanine, and is known to interact with a variety of biological systems.
Mécanisme D'action
2-MSPEA-HCl has been shown to interact with a variety of biological systems. It has been found to interact with enzymes, receptors, and other proteins, and to modulate their activity. It has also been found to interact with DNA and RNA, and to modulate gene expression.
Biochemical and Physiological Effects
2-MSPEA-HCl has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, receptors, and other proteins, and to modulate gene expression. It has also been found to modulate the activity of various hormones, neurotransmitters, and other molecules involved in the regulation of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-MSPEA-HCl has several advantages for use in laboratory experiments. It is relatively simple to synthesize, and is relatively stable in solution. It is also non-toxic and has a low cost. However, it is important to note that 2-MSPEA-HCl can be degraded by light and heat, and that it can interact with a variety of biological systems.
Orientations Futures
There are a variety of potential future directions for research involving 2-MSPEA-HCl. It could be used to investigate the structure and function of enzymes, to study the effects of drugs on cells, and to develop new drugs and treatments. It could also be used to study the effects of environmental toxins on cells, and to investigate the mechanisms of action of various biological processes. Additionally, it could be used to study the effects of various hormones, neurotransmitters, and other molecules involved in the regulation of cellular processes. Finally, it could be used to investigate the potential for 2-MSPEA-HCl to act as an anti-cancer agent.
Méthodes De Synthèse
2-MSPEA-HCl is typically synthesized from the amino acid phenylalanine by a two-step process. In the first step, phenylalanine is subjected to a reaction with methylsulfanyl chloride, which results in the formation of 2-[2-(methylsulfanyl)phenyl]ethan-1-amine. This compound is then treated with hydrochloric acid, resulting in the formation of the desired 2-MSPEA-HCl.
Applications De Recherche Scientifique
2-MSPEA-HCl has been used in a variety of scientific research applications. It has been used to investigate the structure and function of enzymes, to study the effects of drugs on cells, and to develop new drugs and treatments. It has also been used to study the effects of environmental toxins on cells, and to investigate the mechanisms of action of various biological processes.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride involves the reaction of 2-bromo-1-phenylethan-1-one with methyl mercaptan to form 2-(methylsulfanyl)acetophenone, which is then reacted with ethylamine to form 2-[2-(methylsulfanyl)phenyl]ethan-1-amine. The amine is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2-bromo-1-phenylethan-1-one", "methyl mercaptan", "ethylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromo-1-phenylethan-1-one is reacted with methyl mercaptan in the presence of a base such as potassium carbonate to form 2-(methylsulfanyl)acetophenone.", "Step 2: 2-(methylsulfanyl)acetophenone is then reacted with ethylamine in the presence of a reducing agent such as sodium borohydride to form 2-[2-(methylsulfanyl)phenyl]ethan-1-amine.", "Step 3: The amine is then converted to its hydrochloride salt by reaction with hydrochloric acid." ] } | |
Numéro CAS |
76384-27-5 |
Nom du produit |
2-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride |
Formule moléculaire |
C9H14ClNS |
Poids moléculaire |
203.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



